Computed Lipophilicity XLogP3-AA: 2.1 vs. Rimonabant XLogP 6.13
The target compound exhibits a computed XLogP3-AA of 2.1, as reported by PubChem based on the XLogP3 algorithm [1]. This is substantially lower than the XLogP of rimonabant (6.13), a well-characterized centrally acting CB1 antagonist, as documented by the IUPHAR/BPS Guide to Pharmacology [2]. Lower lipophilicity is generally associated with reduced passive blood-brain barrier (BBB) penetration, which may correlate with a decreased risk of centrally mediated adverse effects—a key liability that led to rimonabant's market withdrawal.
| Evidence Dimension | Computed lipophilicity (XLogP/XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.1 |
| Comparator Or Baseline | Rimonabant XLogP = 6.13 |
| Quantified Difference | ΔXLogP = 4.03 units (target compound is 4.03 units more hydrophilic) |
| Conditions | Computed values from PubChem (XLogP3-AA algorithm) and IUPHAR/BPS Guide to Pharmacology (CDK-generated XLogP) |
Why This Matters
Procurement teams seeking CB1 antagonists with reduced brain penetration potential should select this compound over rimonabant-like high-logP analogs; the 4.03-unit logP difference indicates a fundamentally different tissue distribution profile.
- [1] PubChem. 1-(1,3-Benzodioxol-5-ylmethyl)-4-(2,5-dimethoxyphenyl)sulfonylpiperazine; CID 1091560. XLogP3-AA = 2.1. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. rimonabant; Ligand ID: 743. XLogP = 6.13. View Source
